molecular formula C16H18N2O2 B8390616 N-(4,6-Dimethyl-pyridin-2-yl)-2-(4-methoxy-phenyl)-acetamide

N-(4,6-Dimethyl-pyridin-2-yl)-2-(4-methoxy-phenyl)-acetamide

Cat. No. B8390616
M. Wt: 270.33 g/mol
InChI Key: QLQJOCYERVJMFQ-UHFFFAOYSA-N
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Patent
US07208500B2

Procedure details

was prepared from 4-methoxyphenylacetyl chloride and 2-amino-4,6-dimethylpyridine following Method B. 1H NMR (300 MHz, CDCl3) δ 7.86 (s, 1H), 7.73 (s, 1H), 7.24 (d, 2H, J=8.34 Hz), 6.91 (d, 2H, J=8.59 Hz), 6.70(s, 1H), 3.81 (s, 3H), 3.66 (s, 2H), 2.35 (s, 3H), 2.29 (s, 3H). LCMS (ESI+) [M+H]/z Calc'd 271, found 271.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](Cl)=[O:11])=[CH:5][CH:4]=1.[NH2:13][C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[C:16]([CH3:21])[N:15]=1>>[CH3:20][C:18]1[CH:17]=[C:16]([CH3:21])[N:15]=[C:14]([NH:13][C:10](=[O:11])[CH2:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC(=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CC(=NC(=C1)C)NC(CC1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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